Methyl 5-bromo-1H-indole-6-carboxylate
Description
Significance of Indole (B1671886) Scaffold in Chemical and Medicinal Sciences
The indole scaffold is a recurring motif in a multitude of biologically active molecules, underscoring its profound importance in medicinal chemistry. lookchem.comnamiki-s.co.jp Its structural versatility allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its pharmacological profile. lookchem.com This adaptability has made the indole nucleus a central component in the design and synthesis of novel therapeutic agents. guidechem.com
Indole derivatives are widely distributed in nature, playing crucial roles in various biological processes. scisupplies.eu The essential amino acid tryptophan, a fundamental building block of proteins, features an indole core. scisupplies.eu It also serves as a biosynthetic precursor to a wide array of secondary metabolites. scisupplies.eu
Notable examples of naturally occurring indole derivatives with significant biological functions include:
Serotonin (B10506): A key neurotransmitter in the central nervous system that regulates mood, sleep, and appetite. scisupplies.eu
Melatonin: A hormone primarily known for its role in regulating the sleep-wake cycle.
Indole-3-acetic acid: A prominent plant hormone (auxin) that governs various aspects of plant growth and development. sigmaaldrich.com
Marine Alkaloids: A diverse family of compounds isolated from marine organisms, many of which are halogenated and exhibit potent biological activities, including antimicrobial and anticancer properties. scisupplies.eu
| Compound Name | Natural Source/Class | Biological Relevance |
|---|---|---|
| Tryptophan | Essential Amino Acid | Protein synthesis, precursor to serotonin and melatonin. scisupplies.eu |
| Serotonin | Neurotransmitter | Regulation of mood, sleep, and appetite. scisupplies.eu |
| Indole-3-acetic acid | Plant Hormone | Regulation of plant growth. sigmaaldrich.com |
| Psilocybin | Fungi | Psychoactive properties. |
The indole scaffold is a prominent feature in a wide array of approved pharmaceutical drugs, highlighting its success in drug discovery and development. nih.govlookchem.com Its ability to mimic peptide structures and bind to various receptors and enzymes with high affinity makes it an attractive starting point for the design of new drug candidates. scisupplies.eu The development of new synthetic methods has further expanded the accessibility and diversity of indole-based compounds for therapeutic screening. sigmaaldrich.com
Several blockbuster drugs incorporate the indole nucleus, demonstrating its therapeutic versatility across different disease areas:
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. scisupplies.eu
Ondansetron: An antiemetic agent used to prevent nausea and vomiting caused by chemotherapy and radiation therapy. scisupplies.eu
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain types of cancer.
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |
|---|---|---|
| Indomethacin | NSAID | Inhibits prostaglandin (B15479496) synthesis. scisupplies.eu |
| Ondansetron | Antiemetic | 5-HT3 receptor antagonist. scisupplies.eu |
| Sunitinib | Anticancer | Inhibits multiple receptor tyrosine kinases. |
| Pravadoline | Analgesic | Cannabinoid receptor agonist. |
Overview of Halogenated Indoles in Organic Synthesis and Drug Design
The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the indole scaffold can significantly modulate its physicochemical and biological properties. alfa-chemistry.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.com Consequently, halogenated indoles are valuable intermediates in organic synthesis and have been extensively explored in drug design. alfa-chemistry.com
Bromine substitution on the indole ring is a particularly important strategy in medicinal chemistry. The presence of a bromine atom can enhance the biological activity of a molecule. alfa-chemistry.com Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. bldpharm.com This allows for the construction of more complex and diverse molecular architectures. The regioselective introduction of bromine onto the indole nucleus is a well-studied area of organic synthesis, with various brominating agents and reaction conditions available to achieve the desired substitution pattern. core.ac.uk
Methyl 5-bromo-1H-indole-6-carboxylate is a specific halogenated indole derivative that holds significance as a chemical intermediate. Its structure features a bromine atom at the C-5 position and a methyl carboxylate group at the C-6 position of the indole ring.
| Property | Value |
|---|---|
| Chemical Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| CAS Number | 1227267-28-8 |
| Appearance | White powder lookchem.com |
This compound is commercially available and is utilized as a building block in the synthesis of more complex molecules. lookchem.comnamiki-s.co.jp It serves as a key raw material for the production of various fine chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The presence of both a bromine atom and a methyl ester group provides two distinct points for further chemical modification. The bromine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
While a specific, detailed synthesis for this compound is not widely published in readily available literature, its synthesis can be inferred from established methods for preparing related indole derivatives. A plausible route would involve a Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative, or the bromination of a pre-existing methyl 1H-indole-6-carboxylate. The synthesis of the isomeric Methyl 5-bromo-1H-indole-2-carboxylate, for instance, has been achieved via the Fischer indole synthesis. This highlights the general applicability of such synthetic strategies to produce a variety of substituted indole carboxylates. The utility of this compound lies in its role as a versatile intermediate, enabling the construction of a diverse range of more elaborate indole structures for various research and development applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOVQDYEEGSQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677824 | |
| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-28-8 | |
| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of Methyl 5 Bromo 1h Indole 6 Carboxylate
Reactivity of the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom in the indole ring is a common site for functionalization. Its reactivity is, however, significantly modulated by the electronic effects of the substituents on the benzene (B151609) portion of the molecule.
The indole nitrogen can be readily alkylated or acylated under basic conditions. Deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), generates a nucleophilic indolide anion. This anion can then react with various electrophiles like alkyl halides or acyl chlorides to yield N-substituted products. organic-chemistry.org
N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in medicinal chemistry to modify the parent molecule's properties. mdpi.com For instance, reaction with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated indole. Similarly, N-acylation, the introduction of an acyl group, can be achieved using acyl chlorides or anhydrides. nih.gov These reactions are fundamental for creating a library of derivatives from the parent compound. mdpi.com Due to the poor nucleophilicity of the indole nitrogen, direct N-alkylation can sometimes be challenging and may compete with alkylation at the C-3 position. organic-chemistry.org
| Reaction Type | Reagents | Product Type | Reference Analogy |
|---|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) | 1-Alkyl-5-bromo-1H-indole-6-carboxylate | Alkylation of 5-bromoindole (B119039). nih.gov |
| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (R-COCl) or Anhydride | 1-Acyl-5-bromo-1H-indole-6-carboxylate | General N-acylation of indoles. nih.gov |
The presence of the bromine atom at C-5 and the methyl carboxylate group at C-6 significantly influences the reactivity of the indole nitrogen. Both are electron-withdrawing groups, which decrease the electron density of the entire indole ring system, including the nitrogen atom. This reduction in electron density makes the N-H proton more acidic and the corresponding indolide anion more stable, but it also decreases the nucleophilicity of the nitrogen atom itself. chemrxiv.org Consequently, more forcing conditions (e.g., stronger bases or higher temperatures) may be required for N-alkylation and N-acylation compared to unsubstituted or electron-rich indoles.
Reactions at the Bromine Substituent (C-5)
The carbon-bromine bond at the C-5 position is a key site for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful method for forming carbon-carbon bonds. nih.gov In the context of Methyl 5-bromo-1H-indole-6-carboxylate, reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base would replace the bromine atom with the corresponding aryl or heteroaryl group. mdpi.com This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups. nih.govresearchgate.net
The Stille coupling offers another route for C-C bond formation, utilizing an organotin compound as the coupling partner. organic-chemistry.orgopenochem.orglibretexts.org Similar to the Suzuki reaction, it is catalyzed by palladium and can be used to introduce various alkyl, vinyl, or aryl groups at the C-5 position. jk-sci.comharvard.edu While effective, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Reference Analogy |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Methyl 5-aryl-1H-indole-6-carboxylate | Suzuki coupling of 5-bromoindazoles. nih.gov |
| Stille | Organostannane (R-SnBu3) | Pd catalyst (e.g., Pd(PPh3)4) | Methyl 5-substituted-1H-indole-6-carboxylate | General Stille coupling principles. libretexts.org |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orglibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
In this compound, the bromine atom is the leaving group. The methyl carboxylate group at C-6 is electron-withdrawing, but it is positioned meta to the bromine. This meta-positioning does not allow for resonance stabilization of the negative charge onto the carboxylate group, making the SNAr reaction pathway significantly less favorable compared to substrates with ortho or para activation. openstax.org Therefore, direct displacement of the bromine by a nucleophile via a standard SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions.
Transformations Involving the Carboxylate Group (C-6)
The methyl ester at the C-6 position provides another handle for chemical modification. It can undergo several classic carboxylate transformations.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mnstate.edumnstate.edu Basic hydrolysis, or saponification, using a base like sodium hydroxide followed by an acidic workup, is a common and often irreversible method to achieve this transformation. physicsandmathstutor.com
Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group). britannica.com This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). nih.gov Milder reagents used for aldehydes and ketones, like sodium borohydride, are generally not reactive enough to reduce esters.
Amidation: The ester can be converted directly to an amide by reacting it with an amine. This reaction, known as aminolysis, often requires high temperatures or the use of a catalyst. acs.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, HATU) to form the amide bond under milder conditions. nih.govorganic-chemistry.orgorganic-chemistry.orgencyclopedia.pub
Hydrolysis to Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-1H-indole-6-carboxylic acid, under either acidic or basic conditions. This reaction is a fundamental transformation for indole esters. libretexts.orgorgsyn.org
Basic hydrolysis, typically employing a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695), is a common method. nih.govnih.gov The reaction generally proceeds by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid. For instance, the hydrolysis of a similar bromo-indole derivative, methyl 2-(6-bromo-1H-indol-1-yl)acetate, is achieved by refluxing with NaOH in aqueous methanol. nih.gov Microwave-assisted hydrolysis can also be employed to accelerate the reaction. rsc.org
Table 1: Representative Conditions for Hydrolysis of Bromo-Indole Esters
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH, MeOH/H₂O, reflux, 5 h | 2-(6-Bromo-1H-indol-1-yl)acetic acid | nih.gov |
| Methyl 5,6-dibromoindole-3-carboxylate | One-pot, microwave-mediated | 5,6-dibromoindole | rsc.org |
| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | NaOH, MeOH/H₂O, reflux, 3 h | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | nih.gov |
Amidation and Esterification Reactions
The ester functional group in this compound can be converted into an amide or a different ester.
Amidation: The direct reaction of the methyl ester with an amine to form an amide is generally inefficient and requires harsh conditions. A more common approach involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid (as described in 3.3.1), followed by the coupling of the resulting acid with an amine. This coupling is typically facilitated by activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. researchgate.netorganic-chemistry.org This method allows for the formation of a wide range of amide derivatives.
Esterification (Transesterification): The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of a catalytic amount of a strong acid or base. msu.edu The equilibrium is typically driven towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.
Reduction of the Ester to Alcohol or Aldehyde
The ester group of this compound is susceptible to reduction by powerful hydride-donating reagents.
Reduction to Alcohol: A complete reduction of the methyl ester yields the corresponding primary alcohol, (5-bromo-1H-indol-6-yl)methanol. This transformation is reliably achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). imperial.ac.ukharvard.edu The reaction proceeds through the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately replacing the methoxy group and reducing the resulting aldehyde intermediate to the alcohol. youtube.commasterorganicchemistry.comyoutube.com
Table 2: General Conditions for Ester Reduction to Primary Alcohol
| Functional Group | Reagent | Solvent | Product |
|---|---|---|---|
| Ester (-COOCH₃) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Primary Alcohol (-CH₂OH) |
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation because the aldehyde product is more reactive towards hydride reagents than the starting ester. While possible, this requires specialized, sterically hindered reducing agents at low temperatures, and no specific examples for this compound have been detailed in the reviewed literature.
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. bhu.ac.inresearchgate.net Electrophilic aromatic substitution (EAS) on the indole ring typically occurs preferentially at the C3 position of the pyrrole (B145914) moiety due to the stability of the resulting cationic intermediate. bhu.ac.inresearchgate.net
For this compound, the benzene portion of the ring is deactivated towards EAS due to the electron-withdrawing effect of the C6-carboxylate group and the inductive effect of the C5-bromo substituent. Therefore, electrophilic attack is expected to occur on the more nucleophilic pyrrole ring. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com Given that the C2 and C3 positions are unsubstituted in the target molecule, substitution would be strongly favored at C3. If C3 were blocked, substitution might occur at C2.
Rearrangement Reactions
Substituted indoles can undergo various rearrangement reactions, often under acidic conditions. One notable example is the acid-catalyzed 1,2-migration of substituents from the C3 position to the C2 position. nih.gov Treatment of a 3-substituted indole with a strong acid, such as trifluoromethanesulfonic acid, can facilitate this rearrangement. nih.gov Although this specific reaction has not been documented for this compound itself (as it is not C3-substituted), it illustrates a potential pathway for isomerization in related, more substituted indole structures. chemijournal.com
Functional Group Interconversions
The bromo substituent at the C5 position of this compound is a key site for functional group interconversions, particularly through modern cross-coupling reactions. These methods provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The bromine atom can be substituted with various aryl or vinyl groups via the Suzuki-Miyaura cross-coupling reaction. lmaleidykla.ltresearchgate.net This palladium-catalyzed reaction involves the coupling of the bromo-indole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govmdpi.com This methodology is widely used for the synthesis of biaryl compounds. gre.ac.uk
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. libretexts.org This reaction is a highly effective method for synthesizing aryl amines from aryl halides.
Table 3: Key Functional Group Interconversions via Cross-Coupling
| Reaction Name | Reagents | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester, Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | C-C |
| Buchwald-Hartwig Amination | Primary or Secondary Amine, Base (e.g., NaOtBu) | Palladium Catalyst and Phosphine Ligand (e.g., BINAP, DavePhos) | C-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.
The expected signals for the aromatic protons on the indole ring would appear in the range of δ 7.0-8.5 ppm. Specifically, the proton at the C4 position is expected to be a singlet, appearing at a downfield region due to the deshielding effects of the adjacent bromine atom and the ester group. The protons at C2 and C3 of the pyrrole ring would also show characteristic signals. The N-H proton of the indole ring typically appears as a broad singlet at a significantly downfield position, often above δ 8.0 ppm. The methyl protons of the ester group are expected to present as a sharp singlet at approximately δ 3.9 ppm.
The coupling constants (J), which describe the interaction between neighboring protons, provide valuable information about the connectivity of the molecule. For instance, the protons on the benzene ring portion of the indole would exhibit coupling patterns consistent with their substitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | > 8.0 | br s | - |
| H-4 | ~8.2 | s | - |
| H-7 | ~7.8 | s | - |
| H-2 | ~7.3 | m | - |
| H-3 | ~6.5 | m | - |
| OCH₃ | ~3.9 | s | - |
Note: The predicted values are based on the analysis of structurally similar indole derivatives. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment.
For this compound, the carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The aromatic carbons of the indole ring would appear between δ 100-140 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity and is expected to have a chemical shift around δ 115 ppm. The methyl carbon of the ester group will appear at the most upfield position, generally around δ 50-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~168 |
| C-7a | ~135 |
| C-3a | ~128 |
| C-2 | ~125 |
| C-6 | ~124 |
| C-4 | ~122 |
| C-5 | ~115 |
| C-3 | ~103 |
| C-7 | ~114 |
| OCH₃ | ~52 |
Note: The predicted values are based on the analysis of structurally similar indole derivatives. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for determining the connectivity of protons within the indole ring system. For instance, correlations would be expected between the protons at C2 and C3.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons (like the carbonyl carbon and the carbons at the ring junctions) and for confirming the position of the ester and bromo substituents. For example, a correlation between the methyl protons and the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.
The concerted application of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Indole Moiety: A sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will be observed in the 1450-1600 cm⁻¹ region.
Ester Moiety: A strong, sharp absorption band for the C=O (carbonyl) stretching vibration of the ester group is a key diagnostic peak and is expected to appear in the range of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester will show bands in the 1000-1300 cm⁻¹ region.
Halogen Moiety: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Indole N-H | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Ester | 1700 - 1725 |
| C=C Stretch | Aromatic/Indole | 1450 - 1600 |
| C-O Stretch | Ester | 1000 - 1300 |
| C-Br Stretch | Bromoalkane | 500 - 600 |
Note: The predicted values are based on typical frequency ranges for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₈BrNO₂. Fragmentation analysis could reveal the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the parent molecule, further corroborating the proposed structure.
An in-depth analysis of the structural and spectroscopic characteristics of this compound provides crucial insights into its molecular framework and solid-state architecture. Through a combination of advanced analytical techniques and computational modeling, a detailed picture of its chemical properties can be established.
Applications in Medicinal Chemistry and Drug Discovery
Methyl 5-bromo-1H-indole-6-carboxylate as a Precursor for Biologically Active Compounds
This compound serves as a crucial starting material for the synthesis of more complex and biologically active molecules. The bromine atom at the 5-position and the methyl carboxylate group at the 6-position of the indole (B1671886) ring offer reactive sites for various chemical transformations. These transformations are pivotal in the construction of compounds with desired pharmacological profiles.
A significant application of this compound is in the synthesis of novel indole derivatives with potential therapeutic activities. For instance, derivatives of indole-6-carboxylic acid have been investigated for their inhibitory activity against bacterial cystathionine γ-lyase (bCSE). nih.gov The core structure of this compound can be modified through reactions such as N-alkylation, cross-coupling reactions at the bromine-substituted position, and transformations of the ester group. These modifications allow for the introduction of various pharmacophores and side chains that can enhance the binding affinity and selectivity of the resulting compounds towards their biological targets.
The strategic placement of the bromo and carboxylate groups on the indole ring makes this compound a valuable precursor. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity of the synthesized compounds. researchgate.netnih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further diversifying the potential for biological activity.
Development of Indole-Based Scaffolds for Therapeutic Agents
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. ijrpr.comnih.govmdpi.com This versatility has driven extensive research into the development of indole-based therapeutic agents for a variety of diseases. The unique electronic properties and the hydrogen bonding capability of the indole nitrogen contribute to its favorable interactions with biological macromolecules. nih.gov
The development of therapeutic agents from indole-based scaffolds often involves the strategic functionalization of the indole ring to optimize potency, selectivity, and pharmacokinetic properties. The indole nucleus can be found in a wide array of natural products and synthetic compounds with significant biological activities. nih.govmdpi.com
Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. nih.govmdpi.comnih.gov The structural versatility of the indole ring allows for the design of compounds that can act as inhibitors of key enzymes and proteins implicated in cancer progression. mdpi.com
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. mdpi.com Aberrant activation of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers. nih.govnih.gov Consequently, inhibitors of these kinases have become a major class of targeted cancer therapies. acs.org
While direct studies on this compound as a tyrosine kinase inhibitor are not extensively documented, related 5-bromoindole (B119039) derivatives have been synthesized and evaluated for their potential as EGFR and VEGFR-2 inhibitors. For example, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and showed potential as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net One of the most potent compounds from this series demonstrated significant antiproliferative activity against various cancer cell lines and was found to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase. researchgate.net The most potent compound in this series exhibited significant inhibitory activity against VEGFR-2, comparable to the standard inhibitor sorafenib, and induced cell cycle arrest and apoptosis in hepatocellular carcinoma cells. researchgate.net These findings highlight the potential of the 5-bromoindole scaffold as a template for the design of potent tyrosine kinase inhibitors.
Table 1: Examples of 5-Bromoindole Derivatives as Tyrosine Kinase Inhibitors
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| 5-bromoindole-2-carboxylic acid derivatives | EGFR | Inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net |
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. researchgate.net Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy, and tubulin polymerization inhibitors are an important class of anticancer drugs. nih.govacs.org
The indole scaffold has been identified as a key structural feature in several tubulin polymerization inhibitors. nih.govnih.gov Various indole derivatives have been designed and synthesized to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly and leading to mitotic arrest and apoptosis in cancer cells. While specific research on this compound as a direct tubulin inhibitor is limited, the broader class of indole derivatives has shown significant potential in this area. For instance, certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been shown to inhibit tubulin polymerization and exhibit cytostatic activity in human breast cancer cells. acs.org
The rise of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents and strategies to overcome resistance mechanisms. frontiersin.org Indole derivatives have emerged as a promising class of compounds with both intrinsic antimicrobial activity and the ability to potentiate the effects of existing antibiotics. nih.govsemanticscholar.orgmdpi.com
Bacterial cystathionine γ-lyase (bCSE or CGL) is an enzyme responsible for the production of hydrogen sulfide (H₂S) in many pathogenic bacteria. researchgate.netnih.gov H₂S plays a protective role in bacteria against oxidative stress and enhances their resistance to antibiotics. Therefore, inhibiting bCSE can sensitize bacteria to antibiotics and represents a novel strategy to combat antibiotic resistance. researchgate.netnih.gov
6-bromoindole (B116670) derivatives have been identified as selective inhibitors of bCSE. researchgate.netnih.govnih.gov For example, compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been developed based on the 6-bromoindole scaffold and have shown the ability to potentiate the effects of antibiotics against pathogenic bacteria. researchgate.netnih.govnih.gov While these examples are based on 6-bromoindole, the underlying principle of utilizing a brominated indole core highlights the potential of related structures like this compound in the design of bCSE inhibitors. The synthesis of a novel indole-based CSE inhibitor, 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene (MNS1), which effectively enhances the antibacterial effect of gentamicin, further underscores the utility of the 6-bromoindole scaffold. kazanmedjournal.ru
Table 2: Examples of Bromoindole-Based Bacterial CGL Inhibitors
| Compound | Structure | Key Activity |
|---|---|---|
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | 6-bromoindole derivative | Selective inhibitor of bacterial cystathionine γ-lyase (bCSE), antibiotic potentiator. researchgate.netnih.govnih.gov |
| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | 6-bromoindole derivative | Selective inhibitor of bCSE, antibiotic potentiator. researchgate.netnih.govnih.gov |
Antiviral Agents (e.g., HIV-1, Influenza, Hepatitis C)
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the indole scaffold. By systematically modifying the substituents on the indole ring, researchers can identify the key structural features required for potent and selective biological activity.
For HIV-1 fusion inhibitors based on the indole core, SAR studies have defined the importance of shape, contact surface area, and molecular properties for effective binding to the gp41 hydrophobic pocket. nih.gov For example, studies on bis-indole compounds revealed that specific linkage patterns (e.g., 6-6' linkage) and substitutions could yield submicromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org The most active inhibitors were found to be effective against viral strains resistant to the peptide inhibitor Enfuvirtide (T20). nih.gov
In the context of anticancer agents, SAR studies of 5-bromoindole-2-carboxylic acid derivatives have been conducted to develop inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net These studies have shown that modifications at the 2-position of the indole ring, such as the introduction of carbothioamide, oxadiazole, or triazole moieties, can significantly influence antiproliferative activity. researchgate.netresearchgate.net Similarly, for VEGFR-2 tyrosine kinase inhibitors, SAR analysis of 5-bromoindole-2-carboxylic acid hydrazone derivatives identified that substituents on the benzylidene moiety, such as 4-hydroxy, 4-chloro, or 4-(dimethylamino) groups, resulted in the best binding energies and potent anticancer activity. d-nb.info
These studies collectively demonstrate that the 5-bromo-1H-indole-6-carboxylate framework serves as a versatile and promising template. The bromine atom at the 5-position and the carboxylate group at the 6-position provide critical anchor points for molecular interactions and can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.
Table 2: Key SAR Insights for Indole Derivatives
| Therapeutic Area | Core Scaffold | Key Structural Modifications | Impact on Activity | Reference |
|---|---|---|---|---|
| HIV-1 Fusion Inhibition | Bis-indole | Linkage position (e.g., 6-6'), substitutions on terminal rings | Determines binding affinity to gp41 and antiviral potency | nih.govacs.org |
| Anticancer (EGFR Inhibition) | 5-bromoindole-2-carboxylic acid | Introduction of heterocycles (oxadiazole, triazole) at the 2-position | Influences antiproliferative activity against cancer cell lines | researchgate.netresearchgate.net |
Impact of Substituents on Biological Activity
The biological activity of indole derivatives can be significantly modulated by the nature and position of various substituents. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications influence the therapeutic efficacy of the compounds.
For derivatives of 6-Bromo-1H-indazole-5-carboxylic acid, a related heterocyclic compound, research has focused on understanding the roles of its key functional groups and the effects of substitutions at different positions on the indazole ring . The bromine atom at the 6-position and the carboxylic acid group at the 5-position provide distinct points for chemical modification . The carboxylic acid is a versatile functional group that can be readily converted into esters, amides, and alcohols, or it can participate in coupling reactions .
In a series of novel 5-bromoindole-2-carboxylic acid derivatives, various modifications were made to the core structure, leading to the synthesis of carbothioamide, oxadiazole, and triazole derivatives. researchgate.netbohrium.com These modifications are intended to enhance interactions with biological targets and improve pharmacological properties such as solubility and membrane permeability researchgate.netbohrium.com. For instance, nitrogen-containing heterocycles can participate in hydrogen bonding, dipole-dipole interactions, hydrophobic effects, and van der Waals forces, which are all critical for drug-receptor binding researchgate.netbohrium.com.
Research on naphthyl-substituted indole and pyrrole (B145914) carboxylic acids has shown that the position of the carboxyl group on the heterocyclic ring can dramatically affect biological activity nih.gov. For example, compounds with an indole-6-carboxylic acid ring system showed significant inhibitory activity against bacterial cystathionine γ-lyase (bCSE), an enzyme involved in antibiotic resistance nih.govnih.gov.
The introduction of different substituents on the indole ring also affects the electronic properties and steric hindrance of the molecule, which in turn influences its reactivity and binding affinity to target proteins. Studies on the cross-coupling reactions of indole compounds have indicated that both the electronic properties and the substitution positions of the substituents significantly affect the reaction efficiency acs.org.
A summary of key substituent effects from various studies is presented in the table below:
| Core Scaffold | Substituent/Modification | Impact on Biological Activity | Target/Application |
| 5-Bromoindole-2-carboxylic acid | Carbothioamide, oxadiazole, triazole derivatives | Potential anticancer agents by disrupting mitotic spindle researchgate.netbohrium.com | EGFR Tyrosine Kinase researchgate.netbohrium.com |
| 6-Bromo-1H-indazole-5-carboxylic acid | Esterification, amidation, reduction of carboxylic acid | Provides avenues for structural modification to explore SAR | General medicinal chemistry |
| Indole-6-carboxylic acid | Naphthyl substitution | Inhibitory activity against bCSE nih.gov | Antibiotic potentiation |
| 1-methyl-1H-indole-6-carboxylate | 1,3,4-oxadiazole-2-thione derivatives | Potential receptor tyrosine kinase inhibitors nih.gov | Anticancer |
Pharmacophore Identification
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with potentially higher affinity and selectivity.
For derivatives of 5-bromoindole, pharmacophore models have been generated to understand the key features required for their activity as inhibitors of enzymes like VEGFR-2 tyrosine kinase. These models typically highlight features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are essential for binding to the active site of the target protein. A 3D-pharmacophore model was generated for a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, revealing the key characteristics of a VEGFR-2 tyrosine kinase inhibitor d-nb.info.
In the context of Chagas disease, pharmacophore and 3D quantitative SAR models were developed for a series of substituted indoles to understand their structure-activity relationships against Trypanosoma cruzi proceedings.science. These computational approaches help in predicting the biological activity of new derivatives and guide the synthesis of more potent compounds.
While specific pharmacophore models for this compound were not detailed in the provided search results, the principles of pharmacophore modeling are broadly applicable. For any given biological target, a pharmacophore model for this compound and its derivatives would be developed by analyzing the common structural features of active molecules and their interactions with the target's binding site, often elucidated through techniques like X-ray crystallography or NMR spectroscopy.
Molecular Docking and Computational Studies in Drug Design
Molecular docking and other computational methods are indispensable tools in modern drug design, enabling the prediction of how a ligand will bind to a receptor and the optimization of lead compounds.
Binding Interactions with Target Proteins
Molecular docking studies provide valuable insights into the specific interactions between a ligand and its target protein at the atomic level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex and the biological activity of the compound.
For a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, molecular docking studies revealed their binding modes within the VEGFR tyrosine kinase domain. For example, one derivative exhibited an energy interaction of -8.76 kcal/mol, with the 5-bromo-1H-indole-2-carbohydrazide moiety forming four pi-alkyl interactions and one hydrogen bond, while the 4-hydroxybenzylidene moiety created three pi-alkyl interactions d-nb.info. Another derivative showed the 5-bromo-1H-indole-2-carbohydrazide moiety creating nine pi-alkyl interactions, a halogen interaction, and a hydrogen bond d-nb.info.
Similarly, docking analyses of novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors showed that certain compounds exhibited strong binding energies within the EGFR tyrosine kinase domain researchgate.netbohrium.com. The indole backbone is known to participate in various interactions, including hydrogen bonding, dipole-dipole interactions, hydrophobic effects, and van der Waals forces, which contribute to its binding affinity researchgate.netbohrium.com.
The binding of a ligand to a protein is a thermodynamically driven process, and understanding the energetic driving forces (enthalpy and entropy) is crucial for lead optimization. Isothermal titration calorimetry (ITC) is a technique used to measure the binding affinity and the associated thermodynamic parameters nih.gov. The binding free energy of a ligand can be considered as the sum of the contributions of its constituent fragments interacting with specific sub-sites on the protein nih.gov.
The nature of the protein target also dictates the binding interactions. For instance, methyl-lysine binding proteins, which are important in epigenetic regulation, recognize specific post-translational modifications. The binding of ligands to these "reader" domains involves interactions with an aromatic cage that accommodates the methylated lysine residue nih.gov.
In Silico Screening and Lead Optimization
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental screening.
Once a "hit" molecule is identified through screening, the process of lead optimization begins. This involves modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a vital role in this iterative process.
Fragment-based drug discovery (FBDD) is a strategy that starts with screening low molecular weight compounds (fragments) that bind to the target protein researchgate.netfrontiersin.org. These fragments can then be grown, linked, or merged to develop more potent lead compounds researchgate.netfrontiersin.org. In silico approaches are used to guide these modifications by predicting how changes to the fragment's structure will affect its binding affinity and other properties researchgate.netfrontiersin.org.
For example, in a study aimed at identifying inhibitors for a transcriptional regulator in Staphylococcus epidermidis, hit molecules identified through molecular docking were used as leads for further optimization to design novel pharmacophore analogs with improved binding energies and pharmacological properties researchgate.net.
The general workflow for in silico screening and lead optimization typically involves:
Target Identification and Preparation: A 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB).
Ligand Library Preparation: A database of small molecules is prepared for docking.
Molecular Docking: The ligand library is docked into the binding site of the target protein, and the binding affinities are scored.
Hit Identification: The top-scoring compounds are selected as potential hits.
Lead Optimization: The structures of the hit compounds are modified to improve their properties, and the new analogs are re-docked and evaluated.
This process is often guided by structure-activity relationship (SAR) data and an understanding of the key binding interactions.
Potential Applications in Materials Science and Other Fields
Role in Advanced Materials Synthesis
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and has been increasingly recognized for its utility in materials science. Substituted indoles, such as Methyl 5-bromo-1H-indole-6-carboxylate, serve as valuable synthons for the construction of more complex molecular architectures, including polymers and organic semiconductors. The bromine atom at the 5-position and the carboxylate group at the 6-position offer reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are instrumental in the synthesis of conjugated polymers and small molecules with tailored electronic properties.
The incorporation of the indole moiety into polymer backbones can influence the resulting material's charge transport characteristics, thermal stability, and morphological properties. While direct studies on polymers derived from this compound are not extensively reported, research on related polyindoles and indole-containing copolymers suggests their potential use in organic electronics.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Reactant(s) with this compound | Potential Polymer Structure | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl diboronic acids/esters | Alternating copolymers | Organic photovoltaics (OPVs), Organic light-emitting diodes (OLEDs) |
| Stille Coupling | Organotin reagents | Conjugated polymers | Organic field-effect transistors (OFETs) |
| Heck Coupling | Alkenes | Poly(indole vinylene) derivatives | Non-linear optics |
Optoelectronic Properties of Indole Derivatives
The optoelectronic properties of indole and its derivatives are of significant interest for applications in organic electronics. The indole ring system is inherently fluorescent, and its emission characteristics can be tuned by the introduction of various substituents. The bromine atom and the methyl carboxylate group in this compound are expected to influence its electronic and photophysical properties.
The electron-withdrawing nature of the bromine and carboxylate groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can affect the absorption and emission spectra, potentially leading to a red-shift compared to the parent indole molecule. Furthermore, the presence of the heavy bromine atom can enhance intersystem crossing, which may lead to phosphorescence.
While specific experimental data for this compound is scarce, studies on similar fluorescent indole analogues provide insights into its potential photophysical characteristics. nih.gov
Table 2: Predicted Optoelectronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Indole Derivatives |
|---|---|---|
| Absorption Maximum (λmax) | Expected in the UV-A or near-visible region | Substitution on the indole ring generally leads to bathochromic shifts. |
| Emission Maximum (λem) | Expected in the blue to green region of the visible spectrum | The fluorescence of indole derivatives is well-documented. nih.gov |
| Quantum Yield | Moderate to high | Can be influenced by solvent polarity and substituent effects. |
Chemical Probes and Biosensors
The indole scaffold is a key component in many biological molecules and has been explored for the development of chemical probes and biosensors. researchgate.net Indole-based fluorescent sensors have been designed for the detection of various analytes, including metal ions and anions. researchgate.net The changes in the fluorescence or colorimetric properties of these sensors upon binding to a specific analyte form the basis of the detection mechanism. researchgate.net
This compound could potentially be functionalized to create selective chemosensors. The N-H proton of the indole ring can be deprotonated and used as a binding site for anions, while the ester group could be hydrolyzed to a carboxylic acid to coordinate with metal cations. The bromine atom can also serve as a site for further chemical modification to introduce specific recognition elements.
Recent advancements have also seen the use of indole derivatives in the development of genetically encoded biosensors and graphene-based field-effect transistor (G-FET) biosensors for the detection of indole and its metabolites. mdpi.comnih.gov These biosensors are valuable tools for studying biological processes and for applications in food safety and environmental monitoring. mdpi.comnih.gov The unique electronic signature of this compound could make it a target for such sensing platforms or a building block for new sensing materials.
Table 3: Potential Sensing Applications of Functionalized this compound
| Target Analyte | Potential Sensing Mechanism | Rationale |
|---|---|---|
| Metal Cations (e.g., Cu2+, Zn2+) | Chelation-enhanced fluorescence or quenching | The carboxylate group (after hydrolysis) can act as a binding site. researchgate.net |
| Anions (e.g., F-, CN-) | Hydrogen bonding interactions leading to changes in fluorescence | The indole N-H group can interact with anions. researchgate.net |
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread investigation of any chemical scaffold. While classical methods like the Fischer indole (B1671886) synthesis are well-established for indole ring formation, there is a continuous drive to develop more sustainable and atom-economical approaches. core.ac.ukyoutube.com Future research could focus on:
Palladium-catalyzed cross-coupling reactions: The bromine atom at the C5 position is an ideal handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of substituents to build molecular complexity.
C-H activation/functionalization: Direct functionalization of the indole C-H bonds offers a more efficient alternative to traditional multi-step sequences. Exploring regioselective C-H activation at the C2, C3, C4, or C7 positions of the Methyl 5-bromo-1H-indole-6-carboxylate core would provide rapid access to novel derivatives.
Photoredox catalysis: The use of visible light to drive chemical transformations has emerged as a powerful tool in organic synthesis. Investigating photoredox-mediated reactions for the functionalization of the indole ring could lead to the discovery of novel and previously inaccessible derivatives. researchgate.net
Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and derivatization of this compound could facilitate its production for larger-scale biological screening.
Comprehensive Biological Activity Profiling
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com A comprehensive screening of this compound and its derivatives is a critical next step. Key areas for investigation include:
Anticancer activity: Many indole derivatives function as inhibitors of key signaling pathways involved in cancer progression, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR). nih.govnih.gov Screening against a panel of cancer cell lines and relevant kinase targets is warranted.
Antimicrobial activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Indole compounds have shown promise as inhibitors of bacterial and fungal growth. nih.gov
Enzyme inhibition studies: The substituted indole core can be designed to fit into the active sites of various enzymes. Systematic screening against therapeutically relevant enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities.
Table 2: Potential Biological Targets for Indole Derivatives
| Target Class | Examples | Rationale |
| Protein Kinases | EGFR, VEGFR, CDKs | Indole scaffold can mimic the ATP-binding site. nih.govnih.gov |
| Microtubules | Tubulin polymerization | Indole derivatives can act as tubulin polymerization inhibitors. |
| Bacterial Enzymes | Cystathionine γ-lyase | Indole-based inhibitors have shown to potentiate antibiotic effects. nih.gov |
| Viral Proteins | Reverse transcriptase, Protease | Indole derivatives have been explored as antiviral agents. |
Development of Targeted Drug Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentration while minimizing off-target effects. The development of targeted drug delivery systems for indole derivatives is an emerging area of research. nih.govmdpi.comresearchgate.net Future studies could explore:
Nanoparticle-based delivery: Encapsulating indole derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles, niosomes) can improve their solubility, stability, and pharmacokinetic profile. jchr.org
Prodrug strategies: The carboxylate group of this compound can be modified to create prodrugs that are activated at the target site, thereby enhancing selectivity and reducing systemic toxicity.
Antibody-drug conjugates (ADCs): For potent cytotoxic indole derivatives, conjugation to a tumor-targeting antibody can provide highly specific delivery to cancer cells, maximizing efficacy and minimizing collateral damage to healthy tissues.
Mechanistic Studies of Biological Action
Once a promising biological activity is identified, elucidating the underlying mechanism of action is crucial for further optimization and clinical translation. This involves a combination of experimental and computational approaches:
Target identification and validation: For compounds with a desired phenotype (e.g., cell death in cancer cells), identifying the specific molecular target(s) is a key step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Structural biology: Obtaining the crystal structure of the compound in complex with its target protein can provide detailed insights into the binding mode and guide the design of more potent and selective inhibitors.
Computational Design of Next-Generation Indole Derivatives
In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov For this compound, computational approaches can be applied to:
Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govjocpr.comtandfonline.com
Molecular docking and dynamics simulations: These methods can be used to predict the binding mode and affinity of indole derivatives to their biological targets, providing a rational basis for lead optimization. nih.gov
Virtual screening: Large virtual libraries of indole derivatives can be screened against a specific target to identify promising candidates for synthesis and biological evaluation.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and valuable chemical probes.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 5-bromo-1H-indole-6-carboxylate?
A common approach involves multi-step functionalization of indole precursors. For example, bromination at the 5-position of a methyl indole carboxylate scaffold can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce substituents post-synthesis. Evidence from indole derivatives (e.g., 5-bromo-3-substituted indoles) highlights the use of CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by flash column chromatography (70:30 EtOAc/hexane) for purification . Characterization typically involves NMR, NMR, and LC/MS to confirm regiochemistry and purity .
Q. How is this compound characterized to confirm structural integrity?
Key techniques include:
- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester groups at δ 3.8–4.0 ppm). NMR confirms carbonyl carbons (δ ~165–170 ppm) and bromine-induced deshielding effects .
- Mass spectrometry : LC/MS (e.g., [M+H] peaks) and HRMS validate molecular weight and fragmentation patterns .
- TLC : Monitoring R values (e.g., 0.30 in 70:30 EtOAc/hexane) ensures reaction progress .
Q. What are typical functionalization reactions for this compound?
The bromine atom at C5 is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization. For example, analogs like ethyl 6-bromo-4-substituted indole-3-carboxylates undergo silylation or alkylation at the indole nitrogen to enhance solubility or reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of indole carboxylates be addressed?
Regioselectivity in bromination depends on directing groups and reaction conditions. In this compound, the ester group at C6 may deactivate the adjacent C7 position, favoring bromination at C5. However, competing pathways (e.g., C3 bromination) can occur if steric or electronic factors dominate. Optimization involves:
Q. How should researchers resolve contradictions in reported reaction yields for indole bromination?
Discrepancies in yields (e.g., 50% in one study vs. higher/lower in others) may arise from:
- Impurity profiles : Unoptimized purification (e.g., flash chromatography vs. recrystallization) affects isolated yields .
- Substrate stability : Indole derivatives may decompose under acidic/basic conditions or prolonged reaction times.
- Catalyst loading : Excess CuI (e.g., 1.0 g per 700 mg substrate) can lead to side reactions, reducing efficiency .
A systematic approach involves replicating conditions with controlled variables (solvent, catalyst ratio, temperature) and using LC/MS to track by-products.
Q. What strategies improve the solubility of this compound in aqueous reaction systems?
The methyl ester group limits water solubility. Strategies include:
- Protecting group modification : Replacing the methyl ester with a tert-butyl or benzyl ester enhances lipophilicity temporarily, enabling reactions in organic phases .
- Micellar catalysis : Using PEG-400 as a co-solvent creates pseudo-aqueous environments for CuAAC or cross-coupling reactions .
- pH adjustment : Hydrolyzing the ester to a carboxylic acid (via NaOH/EtOH) increases polarity for aqueous-phase reactions .
Q. How can computational modeling aid in predicting reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
